Licoflavanone
Overview
Description
Licoflavanone is a flavanone that can be isolated from the MeOH extract of air-dried leaves of Glycyrrhiza glabra var. typica . It has been found to have antibacterial activity .
Synthesis Analysis
Licoflavanone can be synthesized from the leaves of Glycyrrhiza uralensis (licorice) through maceration or ultrasound-assisted methods . The synthesis of flavonoids and terpenoids in the leaves and roots of Glycyrrhiza uralensis was found to be significantly different .
Molecular Structure Analysis
The molecular formula of Licoflavanone is C20H20O5 . The molecular weight is 340.37 .
Chemical Reactions Analysis
Licoflavanone has been found to have antibacterial activity . It can inhibit LPS-induced expression of TNFα, IL 1β, and IL 6 .
Scientific Research Applications
Anticancer Properties
Licoflavanone has shown potent anticancer effects in various studies. For instance, it has demonstrated significant efficacy against human nasopharyngeal carcinoma cells by suppressing cell proliferation, inducing pro-apoptotic effects, and blocking cell migration and invasion. These effects are mediated through the inhibition of the mTOR/PI3K/AKT signaling pathway and the activation of caspases (Liu et al., 2022). Additionally, licoflavanone has been isolated as a cytotoxic agent showing potent activity against various cancer cell lines, suggesting its potential as a lead drug in cancer treatment (Kumar et al., 2014).
Anti-Inflammatory and Antioxidant Activities
Licoflavanone exhibits significant anti-inflammatory and antioxidant properties. A study on Glycyrrhiza glabra L. (licorice) leaf extracts identified licoflavanone as a modulator of the NF-kB/MAPK pathway, underlying its anti-inflammatory potential. Its antioxidant activity was also confirmed in various assays (Frattaruolo et al., 2019).
Neuroprotective Effects
Licoflavanone and other prenylated flavonoids have been shown to enhance cell viability and offer protection against nitric oxide-induced cell death in neuroblastoma cells, suggesting their potential in neuroprotection and possibly in the management of neurodegenerative diseases (Lee et al., 2012).
Antiviral Properties
Recent research indicates that licoflavone C, a variant of licoflavanone, can inhibit the activities of SARS-CoV-2 nsp13 helicase enzyme, demonstrating its potential as an antiviral agent against COVID-19 (Corona et al., 2022).
properties
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-9,18,21-23H,4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKWSLSAYABZTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Licoflavanone | |
CAS RN |
119240-82-3 | |
Record name | (S)-4',5,7-Trihydroxy-3'-prenylflavanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029866 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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